molecular formula C10H10ClNO B11904102 6-chloro-5-methoxy-3-methyl-1H-indole

6-chloro-5-methoxy-3-methyl-1H-indole

Cat. No.: B11904102
M. Wt: 195.64 g/mol
InChI Key: RWFMKRDYLNNVGG-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxy-3-methyl-1H-indole (CAS 172170-01-3) is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C10H10ClNO and a molecular weight of 195.65 g/mol, this compound serves as a versatile synthetic intermediate for constructing more complex organic molecules and pharmaceuticals . The indole scaffold is a privileged structure in drug design due to its diverse biological activities and ability to facilitate interactions with biological macromolecules . Researchers utilize this specific chloro- and methoxy-substituted indole in the exploration of novel therapeutic agents. Indole derivatives, in general, are recognized for their potential in anticancer research, with studies highlighting their role in targeting key oncogenic pathways and exhibiting cytotoxic effects on various cancer cell lines, including cervical cancer models . Beyond oncology, the indole core is a key moiety in compounds investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methoxy-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-5-12-9-4-8(11)10(13-2)3-7(6)9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFMKRDYLNNVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Chloro 5 Methoxy 3 Methyl 1h Indole and Analogous Indole Architectures

Modern Catalytic Approaches for Directed Indole (B1671886) Functionalization

C-H Activation Strategies for Site-Selective Functionalization of the Indole Nucleus

The direct functionalization of carbon-hydrogen (C-H) bonds has become a highly attractive strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. nih.govacs.org For indole scaffolds, which are prevalent in pharmaceuticals and natural products, C-H functionalization provides a powerful tool for molecular diversification. nih.govacs.org However, a significant challenge lies in controlling the site-selectivity, as the indole nucleus possesses multiple C-H bonds with varying reactivity. acs.orgrsc.org While the C2 and C3 positions on the pyrrole (B145914) ring are often more electronically activated and thus easier to functionalize, methodologies targeting the benzenoid core (C4, C5, C6, and C7 positions) are more complex and crucial for accessing a wider range of structurally diverse analogues. acs.orgkcl.ac.uk

Transition-Metal-Catalyzed (e.g., Palladium, Copper, Rhodium, Ruthenium, Iron) C-H Functionalization

Transition-metal catalysis is a cornerstone of modern C-H activation chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. mdpi.com Various metals have been employed to functionalize the indole nucleus, each offering unique reactivity and selectivity.

Palladium (Pd): Palladium catalysts are widely used for direct C-H arylation, olefination, and acylation of indoles. nih.gov For instance, Pd-catalyzed olefination at the C4 position of tryptophan derivatives has been achieved using an N-triflyl (TfNH-) directing group. nih.gov

Copper (Cu): Copper catalysis is effective for C-H arylation, particularly at the C6 position when specific directing groups are employed. acs.org It has also been used in conjunction with other metals to achieve selective functionalization. acs.org

Rhodium (Rh): Rhodium(III) catalysts have gained significant attention for their ability to facilitate regioselective C-H functionalization and concurrent annulation protocols, increasing molecular complexity. nih.gov They are particularly effective in creating new rings fused to the indole scaffold through processes like benzannulation. nih.gov For example, Rh(III)-catalyzed systems can overcome limitations of other metals and provide access to polycyclic indole derivatives. nih.gov

Ruthenium (Ru): Ruthenium catalysts have demonstrated utility in achieving high regioselectivity. A notable example is the Ru-catalyzed functionalization of the C4-position of indole by employing an aldehyde as a directing group, which is significant for the synthesis of ergot alkaloid precursors. semanticscholar.org

Iron (Fe) and other 3d metals: The use of earth-abundant 3d transition metals like iron, cobalt, and nickel is a growing area of interest due to their lower cost and toxicity compared to precious metals. scribd.com These metals have been successfully used for various C-H functionalization reactions, including arylation, alkenylation, and alkylation of indoles. scribd.com

The table below summarizes representative examples of transition-metal-catalyzed C-H functionalization of the indole benzenoid ring.

Catalyst SystemDirecting Group (DG)PositionFunctionalization TypeReference
Palladium (Pd)N-P(O)tBu₂C7Arylation acs.org
Copper (Cu)N-P(O)tBu₂C6Arylation acs.org
Rhodium (Rh)AmideC2/C4Annulation nih.gov
Ruthenium (Ru)AldehydeC4Alkenylation/Arylation semanticscholar.org
Organocatalytic Approaches to Indole C-H Functionalization

In recent years, organocatalysis has emerged as a powerful, metal-free alternative to transition-metal catalysis, addressing concerns about toxic metal residues in final products, which is particularly important in pharmaceutical synthesis. nih.govrsc.org These methods utilize small organic molecules to catalyze reactions, often under mild conditions.

The functionalization of the indole's carbocyclic ring using organocatalysis is challenging due to the higher intrinsic reactivity of the pyrrole moiety. rsc.org However, significant progress has been made. One strategy involves the direct asymmetric functionalization of unactivated alkyl indoles. For example, a chiral urea catalyst, in combination with a phosphoric acid additive, can facilitate the intermolecular C-C bond formation between alkyl indoles and trifluoropyruvates with high efficiency and enantioselectivity. researchgate.netnih.gov This process is notable as it does not require a strong base or a highly electron-deficient substrate. researchgate.netnih.gov

Chiral phosphoric acids (CPAs) have also been utilized as catalysts in the enantioselective Friedel-Crafts alkylation of aminoindoles with various electrophiles, yielding substituted chiral indole derivatives. semanticscholar.org The integration of organocatalysis with remote C-H bond functionalization represents a significant advance, providing a robust competitor to traditional metal-catalyzed methods. rsc.org

Role of Directing Groups in Enhancing Regioselectivity

Achieving site-selectivity in C-H functionalization, especially on the six-membered carbocyclic ring of indole, is a formidable challenge due to the similar reactivity of the C4, C5, C6, and C7 C-H bonds. rsc.orgnih.gov A widely adopted and highly effective strategy to overcome this is the use of directing groups (DGs). acs.orgnih.gov A directing group is a functional group that is temporarily installed on the indole nitrogen (N1) or another position (e.g., C3) to steer the catalyst to a specific, often sterically accessible, C-H bond. acs.orgchemrxiv.org

The choice of both the directing group and the metal catalyst is crucial for determining the position of functionalization. For example:

An N-P(O)tBu₂ group on the indole nitrogen directs palladium catalysts to the C7 position for arylation. acs.org

The same N-P(O)tBu₂ group directs copper catalysts to the C6 position. acs.org

A pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. acs.org

An amide group at C3 can serve as a versatile directing group, with Rh(I)/Ag(I) co-catalysts promoting a 1,2-acyl translocation followed by C-H functionalization, while Ir(III)/Ag(I) catalysts lead to C2-functionalization without translocation. chemrxiv.org

This strategy allows for the divergent synthesis of various substituted indoles from a common precursor by simply changing the catalytic system. nih.gov After the desired functionalization, the directing group can often be removed under mild conditions, revealing the final product. nih.gov

Asymmetric Catalysis for Enantioselective Indole Derivatives

The synthesis of optically active indole derivatives is of paramount importance, as these chiral molecules are core components of numerous biologically active compounds and pharmaceuticals. semanticscholar.orgacs.org Catalytic asymmetric synthesis is the most efficient method for producing such enantiomerically enriched molecules. acs.org Both chiral metal complexes and organocatalysts have been successfully employed in this endeavor.

Chiral metal complexes, often derived from transition metals and chiral ligands, are effective in catalyzing enantioselective Friedel-Crafts reactions of indoles. semanticscholar.org For instance, a chiral dicationic palladium complex has been used for the asymmetric Friedel-Crafts reaction of indoles with γ,δ-unsaturated β-keto phosphonates, producing the desired products in high yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.org

Organocatalysis offers a valuable metal-free alternative. organic-chemistry.org Chiral Brønsted acids, such as chiral phosphoric acids (CPAs) and their derivatives, have been extensively used. semanticscholar.orgorganic-chemistry.org These catalysts can activate indole substrates and electrophiles through hydrogen bonding, creating a chiral environment that controls the stereochemical outcome of the reaction. For example, the first general enantioselective Brønsted acid-catalyzed hydrogenation of 3H-indoles was developed using a Hantzsch dihydropyridine as the hydrogen source, affording optically active indolines with high enantioselectivity. organic-chemistry.org Similarly, chiral isothiourea has been used to catalyze the asymmetric N-acylation of N-aminoindoles to produce N-N axially chiral indole derivatives with high yields and enantioselectivities. rsc.org

These organocatalytic strategies have been used to construct a wide array of indole-based chiral heterocycles, including those with five- to seven-membered rings and axial chirality. acs.org

Catalysis TypeCatalyst ExampleReaction TypeProduct TypeEnantioselectivityReference
Metal CatalysisChiral Dicationic Palladium ComplexFriedel-Crafts AlkylationC3-Alkylated IndolesUp to 99% ee semanticscholar.org
OrganocatalysisChiral Brønsted Acid (e.g., 5j)Transfer HydrogenationOptically Active IndolinesUp to 97% ee organic-chemistry.org
OrganocatalysisChiral Spiro-Phosphoric Acid (SPA)Friedel-Crafts Conjugate AdditionIndoles with Cyclic KetonesUp to 98% ee semanticscholar.org
OrganocatalysisChiral Isothiourea (ITU)Asymmetric N-AcylationN-N Axially Chiral IndolesHigh rsc.org

Photoredox Catalysis in Indole Ring Construction and Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govresearchgate.net This methodology has been applied to both the construction and functionalization of the indole nucleus. researchgate.netacs.org

The core principle involves a photocatalyst (often a ruthenium or iridium complex) that, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) processes. nih.gov In the context of indole functionalization, this can be used to generate carbon-centered radicals from precursors like unactivated bromoalkanes. nih.gov These radicals can then add to the electron-rich indole ring in a Minisci-type reaction. nih.gov

A key advantage of this approach is its ability to generate high-energy radicals that were previously accessible only through harsher methods, such as those using organostannanes. acs.orgnih.gov For example, the photoredox catalyst [Au₂(dppm)₂]Cl₂ has been used to initiate free-radical cyclizations onto indoles by reducing unactivated bromoalkanes and bromoarenes. nih.gov

Dual catalytic systems that merge photoredox catalysis with another catalytic cycle, such as transition-metal catalysis, have further expanded the scope of these reactions. nih.gov A dual palladium and iridium photoredox system has been used for the C-H acylation of indoles with benzaldehydes. nih.gov In this process, the palladium catalyst facilitates the C-H activation of the indole, while the iridium photocatalyst generates the acyl radical from the aldehyde. nih.gov This approach allows for the formation of C-C bonds under exceptionally mild conditions.

Chemo- and Regioselective Introduction of Substituents at Specific Positions

Controlling the chemo- and regioselectivity of substituent introduction onto the indole ring is a central theme in indole chemistry. The inherent electronic properties of the indole nucleus favor reactions at the C3 position, followed by C2 and N1. nih.gov Therefore, achieving selective functionalization at other positions, particularly on the carbocyclic ring (C4-C7), requires specialized strategies. nih.gov

Several factors can be manipulated to control selectivity:

Catalyst and Ligand Control: As seen in C-H activation, the choice of metal catalyst can fundamentally alter the site of reaction. For example, using an N-P(O)tBu₂ directing group, palladium catalysis favors C7 arylation, whereas copper catalysis promotes C6 arylation. acs.org

Directing Groups: As detailed in section 2.3.1.3, directing groups are the most powerful tools for overriding the intrinsic reactivity of the indole ring and achieving high regioselectivity at otherwise inaccessible positions like C4 and C7. acs.orgnih.govrsc.org

Solvent Effects: The reaction solvent can also play a crucial role in determining the regiochemical outcome. A solvent-controlled regioselective arylation of indoles has been reported where switching the solvent allowed for selective arylation at either the C2 or C3 positions using the same P(O)tBu₂ auxiliary group. rsc.org

Electronic Effects of Substituents: The electronic nature of substituents already present on the indole ring can influence the position of subsequent reactions. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate them, although this is often a less powerful directing effect than purpose-built directing groups. nih.gov For instance, introducing an electron-donating methoxy (B1213986) group at the C7 position of an indole was found to reverse the regioselectivity in a cyclization reaction, favoring the formation of a 4,5-fused system. nih.gov

Through the careful selection of catalysts, directing groups, and reaction conditions, chemists can achieve a high degree of control over the chemo- and regioselective introduction of a wide variety of substituents onto the indole scaffold.

Strategies for Halogenation at the C-6 Position

Introducing a halogen atom at the C-6 position of the indole ring is a key step in synthesizing compounds like 6-chloro-5-methoxy-3-methyl-1H-indole. Site-selective functionalization of the indole benzene (B151609) core is a significant synthetic challenge. acs.orgnih.gov Strategies often rely on the use of directing groups to guide the halogenating agent to the desired position.

One effective strategy involves installing a directing group on the indole nitrogen, which can then facilitate metal-catalyzed C-H activation at a specific site on the benzene ring. For instance, an N-P(O)tBu₂ group has been successfully used to direct copper-catalyzed arylation to the C-6 position. nih.gov A similar directing group approach can be adapted for halogenation. The process typically involves three main steps:

Attachment of a removable directing group to the indole nitrogen.

Metal-catalyzed C-H activation and halogenation at the C-6 position.

Removal of the directing group to yield the N-H indole. nih.gov

Yang et al. reported the first direct and site-selective arylation of indoles at the C-6 position using a copper catalyst and an N−P(O)tBu₂ directing group, a method whose principles can be extended to halogenation. nih.gov This directing group was shown to be easily removed by treatment with lithium aluminum hydride (LiAlH₄), providing the unprotected indole in high yield. nih.gov

Method Key Features Catalyst/Reagents Typical Outcome
Directing Group-Assisted C-H HalogenationEnables high regioselectivity at the otherwise less reactive benzene core positions. acs.orgnih.govnih.gov1. Directing Group (e.g., N–P(O)tBu₂) 2. Metal Catalyst (e.g., Cu-based) 3. Halogen SourceRegioselective installation of a halogen at the C-6 position.
Classical Synthesis from Substituted AnilinesHalogen is incorporated into the starting aniline (B41778) precursor before indole ring formation (e.g., via Fischer or Bischler synthesis).4-chloro-3-methoxyaniline derivative as starting material.Forms the 6-chloro-5-methoxyindole core in the cyclization step.

Methodologies for Methoxy Group Incorporation at the C-5 Position

The introduction of a methoxy group at the C-5 position is a common objective in the synthesis of biologically active indoles. chim.it Methodologies for achieving this can be broadly categorized into two approaches: building the indole ring from a precursor already containing the methoxy group, or direct functionalization of a pre-formed indole scaffold.

The most common strategies, such as the Fischer, Bischler, and Hemetsberger indole syntheses, rely on using a appropriately substituted aniline as the starting material. chim.itnih.gov For the synthesis of 5-methoxyindoles, m-anisidine is a logical precursor. For example, in a modified Fischer synthesis, the reaction of m-anisidine with specific reagents can lead to a mixture of 4-methoxy and 6-methoxy isomers, requiring careful control of conditions and purification. nih.gov

A convergent, radical-based synthesis of 2-substituted-5-methoxyindoles has also been described. rsc.org This approach involves the intermolecular radical addition of a xanthate to a protected N-allylaniline, followed by a radical ring closure. rsc.org Subsequent treatment with strong acid, such as 95% sulfuric acid, leads to the formation of the 5-methoxyindole structure. rsc.org Direct C-H functionalization at the C-5 position is challenging but can be achieved. For instance, a highly regioselective C-5 iodination of indoles has been developed, providing a handle for subsequent cross-coupling reactions to introduce other functionalities. rsc.org

Method Starting Materials Key Reagents/Conditions Product
Fischer Indole Synthesism-Anisidine derivative, ketone/aldehydeAcid catalyst (e.g., HOAc/HCl), heatMixture of 4- and 6-methoxyindoles (if starting from m-anisidine) or pure 5-methoxyindole (from p-anisidine). nih.gov
Bischler Indole SynthesisAniline derivative, α-halo-ketoneVariesMethoxy-substituted indole. chim.it
Radical-Based Convergent SynthesisProtected N-allyl-4-methoxyaniline, XanthateLauroyl peroxide (initiator), then H₂SO₄2-Substituted-5-methoxyindole. rsc.org
Hydrazinolysis/CondensationMethyl ester of 5-methoxyindole carboxylic acidHydrazine (B178648) hydrate, then substituted benzaldehydesArylhydrazone 5-methoxyindole-2-carboxylates. mdpi.com

Approaches for Methyl Group Installation at the C-3 Position

The C-3 position of the indole nucleus is the most nucleophilic and, therefore, the most common site for electrophilic substitution. nih.govchemrxiv.org A variety of methods exist for the direct installation of a methyl group at this position.

Traditional methods often involve electrophilic alkylation using reagents like methyl iodide. However, these reactions can sometimes lead to over-alkylation or side reactions. More modern and controlled approaches utilize metal catalysis or enzymatic methods. For instance, an iron(II)-catalyzed C-3 methylation of indoles using methanol (B129727) as the methyl source has been developed. researchgate.net This method is part of a "borrowing hydrogen" strategy, which offers a greener alternative to traditional alkylations. researchgate.net

Biocatalytic methylation represents another advanced strategy. S-adenosyl methionine (SAM)-dependent methyl transferases have been shown to perform stereo- and regioselective methylation at the C-3 position of various indoles. nih.govresearchgate.net The enzyme PsmD, from Streptomyces griseofuscus, is a key enzyme in the biosynthesis of physostigmine and has been characterized for its ability to methylate the indole C-3 position. nih.govresearchgate.net A metal-free approach for C-3 alkylation involves the reaction of indoles with α-heteroaryl-substituted methyl alcohols, mediated by Cs₂CO₃/oxone®. chemrxiv.org This method proceeds through an initial oxidation of the alcohol to an aldehyde, followed by condensation with the indole. chemrxiv.org

Method Methyl Source/Reagent Catalyst/Conditions Key Features
Fe(II)-Catalyzed MethylationMethanolFe(II) complexUtilizes an inexpensive and readily available methyl source via a borrowing hydrogen mechanism. researchgate.net
Biocatalytic MethylationS-adenosyl methionine (SAM)Methyl transferase enzyme (e.g., PsmD)Highly stereo- and regioselective; operates under mild, biological conditions. nih.govresearchgate.net
Metal-Free Alkylationα-Heteroaryl-substituted methyl alcoholsCs₂CO₃/oxone®Proceeds via an in-situ generated aldehyde intermediate. chemrxiv.org
On-DNA SynthesisAldehydesMetal-free transfer hydrogenationA highly efficient method for creating libraries of C-3 alkylated indoles for biological screening. nih.gov

Selective N-1 Functionalization Strategies

Functionalization of the indole nitrogen (N-1) is a crucial step for modulating the biological activity of indole-containing compounds. However, selective N-alkylation can be challenging due to the competing reactivity of the C-3 position. nih.gov Strategies to achieve selective N-1 functionalization often involve choosing conditions that favor reaction at the less nucleophilic nitrogen atom or blocking the C-3 position.

A simple, metal-free method for the reductive N-alkylation of indoles uses aldehydes as the alkylating agent and triethylsilane (Et₃SiH) as the reductant. acs.org This protocol is effective for a wide range of aromatic and aliphatic aldehydes and various substituted indoles. acs.org In aqueous microdroplets, a chemoselective three-component Mannich-type reaction between an indole, an aldehyde, and an amine has been shown to produce N-alkylation products, in contrast to the C-alkylation products typically formed in bulk reactions. stanford.edu

Catalytic enantioselective methods have also been developed. A dinuclear zinc-ProPhenol complex efficiently catalyzes the N-alkylation of indoles with aldimines under mild conditions, affording products in good yields and excellent enantioselectivity. nih.gov Another approach is an intermolecular and enantioselective aza-Wacker reaction, which uses a palladium catalyst to couple indoles with alkenols. nih.gov

Method Alkylating Agent Catalyst/Conditions Selectivity
Reductive N-AlkylationAldehydesMetal-free, Et₃SiH (reductant)Good for a wide range of substrates. acs.org
Microdroplet ReactionAldehydes, Amines (3-component)Catalyst-free, aqueous microdropletsChemoselective for N-alkylation over C-alkylation. stanford.edu
Zinc-Catalyzed AlkylationAldiminesDinuclear Zinc-ProPhenol complexEnantioselective, mild conditions. nih.gov
Aza-Wacker-Type ReactionAlkenolsPalladium complex with chiral ligandEnantioselective, intermolecular reaction. nih.gov

Cascade and Multicomponent Reactions in Indole Synthesis

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules like polysubstituted indoles in a single operation from simple starting materials. researchgate.netnsf.gov These processes are highly efficient as they minimize purification steps, reduce waste, and improve atom economy. acs.org The indole scaffold is well-suited for synthesis via these methods, as its various reactive sites can participate in sequential bond-forming events. nih.govdergipark.org.tr

A variety of cascade reactions have been designed to build the indole core. For example, a palladium-catalyzed cascade involving o-iodo-N-alkenylanilines and tosylhydrazones has been developed to produce 1,2,3-trisubstituted indoles. rsc.org This sequence involves the migratory insertion of a palladium-carbene followed by a 5-exo-trig cyclization. rsc.org Another approach involves the reaction of nitrones with allenes, which, for N-arylnitrones, leads to a spontaneous rearrangement of the initial cycloaddition product to form indole derivatives.

Multicomponent reactions, where three or more reactants combine in a one-pot process, are particularly valuable for generating libraries of diverse indole-based heterocycles. researchgate.netarkat-usa.org For instance, a copper-catalyzed one-pot MCR of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia (B1221849) can selectively synthesize various indole derivatives. organic-chemistry.org The reactivity of the indole C-3 position is often exploited in MCRs; for example, in the Ugi-azide reaction involving an indole, an isocyanide, an aldehyde, and trimethylsilyl azide (TMSN₃). nih.gov

Reaction Type Key Reactants Catalyst/Mediator Outcome
Pd-Catalyzed Cascade rsc.orgo-iodo-N-alkenylanilines, TosylhydrazonesPalladium catalystPolysubstituted indoles via carbene insertion and cyclization.
Nitrone/Allene Cascade N-arylnitrones, AllenesThermalIndole derivatives via dipolar cycloaddition and rearrangement.
Intramolecular Barluenga−Valdés Cross-Coupling nsf.govo-haloanilines, α-acyloxy-N-tosylhydrazonesPalladium catalystRegioselective synthesis of N-H indoles.
Copper-Catalyzed MCR organic-chemistry.org2-haloanilines, 1,3-dicarbonyl compoundsCopper catalystPolysubstituted indoles.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 6 Chloro 5 Methoxy 3 Methyl 1h Indole

Mechanistic Pathways of Cyclization Reactions in Indole (B1671886) Formation

The formation of the indole core is the foundational step in the synthesis of 6-chloro-5-methoxy-3-methyl-1H-indole. Two of the most classical and powerful methods for this purpose are the Fischer and Bischler-Möhlau syntheses, each proceeding through distinct mechanistic pathways.

Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, remains a cornerstone for preparing substituted indoles. wikipedia.orgthermofisher.comtestbook.com The synthesis commences with the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. byjus.com For the synthesis of the title compound, this would involve the reaction of (4-chloro-5-methoxyphenyl)hydrazine with propanal. The mechanism proceeds as follows:

Hydrazone Formation: The initial step is the formation of the phenylhydrazone from the precursor hydrazine (B178648) and ketone. wikipedia.org

Tautomerization: The resulting hydrazone tautomerizes to its enamine form. jk-sci.com

nih.govnih.gov-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial nih.govnih.gov-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene (B151609) ring momentarily. wikipedia.orgbyjus.com

Rearomatization and Cyclization: A subsequent proton transfer restores aromaticity, yielding a di-imine intermediate. wikipedia.org The nucleophilic amine then attacks one of the imine carbons in an intramolecular fashion to form a five-membered ring, a cyclic aminal. wikipedia.orgbyjus.com

Elimination: Under acidic conditions, this intermediate eliminates a molecule of ammonia (B1221849), leading to the formation of the final, energetically favorable aromatic indole ring. wikipedia.orgbyjus.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Bischler-Möhlau Indole Synthesis: An alternative, though often harsher, route is the Bischler-Möhlau synthesis. wikipedia.org This method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. wikipedia.orgchemeurope.com The synthesis of a 2-aryl-indole using this method is common, but the mechanism is noted for its complexity and can lead to different regioisomers. nih.gov The generally accepted mechanism involves:

Initial Alkylation: Two molecules of the aniline derivative react with the α-bromo-ketone. wikipedia.orgchemeurope.com

Cyclization: An electrophilic cyclization occurs where a charged aniline acts as a leaving group. wikipedia.org

Aromatization: The resulting intermediate rapidly aromatizes and tautomerizes to yield the final indole product. wikipedia.org

The reaction conditions, including the use of microwave irradiation, can significantly influence the outcome and yields. nih.govchemeurope.com Isotopic labeling with ¹³C has been employed to probe the intricate mechanistic pathways, revealing that the reaction can proceed through an imine intermediate, which dictates the final regiochemical outcome. nih.gov

Detailed Understanding of C-H Activation Mechanisms in Substituted Indoles

Direct functionalization of the indole core via C-H activation is a powerful, atom-economical strategy. For an electron-rich, substituted system like this compound, understanding the mechanisms that control which C-H bond is activated is critical for regioselective synthesis. Transition-metal catalysis, particularly with palladium, is a dominant approach. nih.govchemrxiv.org

The functionalization can be directed to various positions on the indole ring, including C2, C3, C4, and C7, often through the use of a directing group on the indole nitrogen. nih.govresearchgate.net For instance, a phosphinoyl directing group in the presence of a Pd(OAc)₂ catalyst and a pyridine-type ligand can selectively direct C-H arylation to the C7 position. researchgate.netacs.org

A plausible mechanism for palladium-catalyzed C4 arylation involves several key steps: nih.gov

Coordination and C-H Activation: The catalyst, such as a Pd(II) species, coordinates to a directing group on the indole. This facilitates the activation of a specific C-H bond (e.g., at C4) to form a palladacycle intermediate. nih.gov

Oxidative Addition: An aryl halide oxidatively adds to the palladium center, forming a Pd(IV) intermediate. nih.gov

Reductive Elimination: The final C-C bond is formed through reductive elimination, which releases the arylated indole product and regenerates the active Pd(II) catalyst. nih.gov

Computational and experimental data suggest that the C-H palladation step often proceeds via a concerted metalation-deprotonation (CMD) mechanism. acs.org The presence of substituents like the chloro and methoxy (B1213986) groups on the benzene portion of the indole significantly influences the electronic properties and steric environment, thereby affecting the regioselectivity of C-H activation. For example, a chloro substituent at the C6 position has been shown to have a negative effect on the reactivity for C4-alkenylation. nih.gov

Stereochemical Control Mechanisms in Asymmetric Indole Synthesis

The synthesis of enantioenriched indole derivatives is of immense interest, particularly for pharmaceutical applications. sioc-journal.cn Achieving stereochemical control during the formation of new chiral centers on the indole scaffold requires sophisticated asymmetric strategies. This is often accomplished by using chiral catalysts that create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.

Key mechanistic approaches include:

Asymmetric Friedel-Crafts Alkylation: This is a direct method to functionalize the indole ring, typically at the nucleophilic C3 position. researchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, can protonate and activate electrophiles (e.g., imines), forming a chiral ion pair. The indole then attacks this activated complex in a stereocontrolled manner. researchgate.net

Transition Metal Catalysis: Chiral complexes of metals like iridium, copper, and palladium are highly effective. For example, cooperative Cu/Ir catalysis has been used in asymmetric allylic alkylation followed by an intramolecular Friedel-Crafts reaction to construct complex, multi-cyclic indole structures with excellent diastereo- and enantioselective control. nih.gov The stereochemical outcome can sometimes be divergent, allowing access to multiple stereoisomers from the same starting materials by simply modifying the reaction conditions or catalyst system. nih.govrsc.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the indole substrate. This auxiliary directs the approach of a reactant from a specific face, leading to a diastereoselective transformation. researchgate.net Subsequent removal of the auxiliary yields the enantioenriched product.

In these reactions, the catalyst or auxiliary interacts with the transition state, lowering the energy of the pathway leading to the desired stereoisomer while raising the energy of the pathway leading to the undesired one.

Role of Catalysts and Ligands in Regioselective and Chemoselective Indole Functionalization

The choice of catalyst and its associated ligands is the most critical factor in controlling the regioselectivity and chemoselectivity of indole functionalization. Different metal/ligand combinations can steer a reaction towards a specific position on the indole ring, even overcoming the ring's intrinsic reactivity patterns.

Regioselectivity: The inherent nucleophilicity of the indole ring favors reactions at the C3 position. However, strategic catalysis can target other positions.

C2-Functionalization: By installing a directing group on the indole nitrogen (e.g., an amino group), palladium catalysts can facilitate C-H activation and subsequent alkylation or arylation at the C2 position. nih.govcapes.gov.br

C4-Functionalization: Palladium catalysis using a transient directing group, such as an amino acid, can achieve highly selective alkynylation at the C4 position. acs.org DFT calculations have confirmed that the energy barrier for C4 activation is significantly lower than for C2 activation in this system. acs.org Similarly, a removable pivaloyl group at C3 can direct arylation to C4. nih.gov

C7-Functionalization: The combination of a Pd(OAc)₂ catalyst, a phosphinoyl directing group, and a pyridine-type ligand has been shown to be essential for achieving the otherwise difficult C7-arylation of indoles. researchgate.netacs.org

Chemoselectivity: In a molecule with multiple reactive sites, a catalyst can be chosen to react with only one. For instance, in the presence of multiple C-H bonds, a specific catalyst system will activate only the desired one. This is often controlled by the electronic and steric nature of the ligand coordinated to the metal center. Iron(0) complexes have also been shown to catalyze C-H alkylation with substrate-dependent regioselectivity, yielding either Markovnikov or anti-Markovnikov products based on the steric properties of the alkene reactant. acs.org

Below is a table summarizing catalyst systems and their regioselective outcomes on the indole nucleus.

Target PositionCatalyst SystemDirecting Group (if any)Reaction Type
C2 Palladium ComplexesN-amino, N-pyrimidylAlkylation, Arylation
C4 Pd(II) / AlanineTransient imineAlkynylation
C4 Pd(PPh₃)₂Cl₂ / Ag₂OC3-pivaloylArylation
C7 Pd(OAc)₂ / Pyridine-type ligandN-phosphinoylArylation
C-Alkyl Iron(0) ComplexNoneAlkylation

Computational Probing of Transition States and Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. rsc.org By modeling the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. sciencedaily.com

For indole chemistry, computational studies have provided key insights:

Mechanism Validation: DFT calculations have been used to support proposed mechanisms, such as the concerted metalation-deprotonation (CMD) pathway in palladium-catalyzed C-H activation. acs.org

Regioselectivity Explained: In the TDG-directed C4-alkynylation of indoles, DFT calculations revealed that the energy barrier to form the C4-palladacycle was significantly lower than the barrier for the C2-palladacycle, thus explaining the observed high regioselectivity. acs.org

Stereochemical Outcomes: In asymmetric catalysis, computational models can explain the origin of enantioselectivity by comparing the energies of the diastereomeric transition states leading to the different enantiomers. Studies on the synthesis of azepino[3,4,5-cd]-indoles used quantum mechanical computations to establish a plausible mechanism for how a synergistic Cu/Ir catalyst system controls the formation of three distinct stereocenters. nih.gov

Intermediate Characterization: Computational methods help characterize fleeting intermediates that cannot be isolated or observed directly, providing a more complete picture of the reaction pathway. nih.govnih.gov

New computational methods are continuously being developed to find transition states more efficiently, reducing the computational cost and accelerating the pace of discovery in materials and chemical science. sciencedaily.com

Kinetic Isotope Effects in Rate-Determining Steps of Indole Transformations

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine the mechanism of a reaction by identifying whether a specific bond is broken in the rate-determining step (RDS). wikipedia.org The method involves replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H) and measuring the change in the reaction rate. wikipedia.org

A primary KIE (typically kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken or formed in the RDS. wikipedia.org

The absence of a significant KIE (kH/kD ≈ 1) suggests that the bond to the isotope is not broken in the RDS. nih.gov

An inverse KIE (kH/kD < 1) can occur when the bonding to the isotopic center becomes stiffer in the transition state. wikipedia.org

In the context of indole transformations:

Enzymatic Reactions: Studies on the enzyme tryptophan synthase, which catalyzes the final step in tryptophan biosynthesis, used 3-[²H]indole to probe the mechanism. The observation of a KIE of 1.4-2.0 under certain conditions suggested that deprotonation (C-H bond breaking) is the rate-limiting step in the formation of the quinonoid intermediate from indole. nih.gov

C-H Activation: Deuterium labeling experiments are crucial in studying C-H activation mechanisms. If a C-H/C-D bond is broken in the RDS of a palladium-catalyzed cross-coupling, a primary KIE would be expected. If another step, such as oxidative addition or reductive elimination, is rate-limiting, no KIE would be observed for the C-H cleavage step. capes.gov.br

Decarboxylation: Computational studies on the decarboxylation of indole-3-carboxylic acid have been used to predict KIE values. The calculated KIE can then be compared to experimental values to validate the proposed transition state structure and mechanism, for example, distinguishing between different models of general acid catalysis. ic.ac.ukic.ac.uk

The table below illustrates how KIE values can be interpreted to elucidate the rate-determining step in a hypothetical C-H functionalization of this compound at the C7 position.

Experimental Observation (kH/kD)Interpretation
~1 C7-H bond cleavage is not part of the rate-determining step.
2-7 A primary KIE; C7-H bond cleavage is likely the rate-determining step.
<1 An inverse KIE; could indicate formation of an intermediate prior to the RDS.

Advanced Spectroscopic and Chromatographic Characterization of 6 Chloro 5 Methoxy 3 Methyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 6-chloro-5-methoxy-3-methyl-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy offers critical information about the chemical environment of hydrogen atoms within a molecule. In substituted indoles, the chemical shifts (δ) of the protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on the indole (B1671886) ring. journals.co.zacdnsciencepub.comcdnsciencepub.com For this compound, the analysis of the ¹H NMR spectrum reveals distinct signals for each proton, with their positions and splitting patterns providing key structural information. The solvent used can also cause marked differences in the chemical shift of the α-proton signal. cdnsciencepub.comcdnsciencepub.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) in CDCl₃ Multiplicity
NH (H1) ~8.0 Broad Singlet
H2 ~7.0 Singlet
H4 ~7.3 Singlet
H7 ~7.5 Singlet
CH₃ (at C3) ~2.3 Singlet
OCH₃ (at C5) ~3.9 Singlet

Note: These are predicted values and may vary slightly from experimental data.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms. acs.orgorganicchemistrydata.org Substituent effects on the indole ring significantly influence the ¹³C chemical shifts. journals.co.zaacs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) in CDCl₃
C2 ~123
C3 ~112
C3a ~129
C4 ~101
C5 ~154
C6 ~114
C7 ~119
C7a ~131
CH₃ (at C3) ~10
OCH₃ (at C5) ~56

Note: These are predicted values and may vary slightly from experimental data.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs (¹H-¹³C), allowing for the unambiguous assignment of proton and carbon signals. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton and placing substituents. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the three-dimensional structure and stereochemistry of the molecule. princeton.edu

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous structural assignment of this compound and its derivatives. researchgate.netclockss.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula (C₁₀H₁₀ClNO). Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, the C-O stretch of the methoxy (B1213986) group, and the C-Cl stretch. rsc.orgresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Indole) Stretching ~3400
C-H (Aromatic) Stretching ~3100-3000
C-H (Aliphatic) Stretching ~2950-2850
C=C (Aromatic) Stretching ~1600-1450
C-O (Methoxy) Stretching ~1250-1000
C-Cl Stretching ~800-600

Note: These are general ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has characteristic UV absorption bands arising from π-π* transitions. thedelocalizedchemist.com The positions and intensities of these bands are sensitive to the substituents on the indole ring. core.ac.uknih.gov For this compound, the chloro and methoxy groups will influence the electronic structure and thus the UV-Vis absorption spectrum. The spectrum is expected to show two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which are characteristic of the indole chromophore. thedelocalizedchemist.com The solvent can also affect the absorption maxima. core.ac.uk

Table 4: List of Compounds Mentioned

Compound Name
This compound
Indole
1-methylindole
1-acetylindole
1-hydroxyindole
1-methoxyindole
1-acetoxyindole
5-bromoindole
3-acetylindole (B1664109)
2-indolecarboxylic acid
5-methoxy-2-indolecarboxylic acid
4-cyanotryptophan
4-formyltryptophan
4-nitro-indole
4-nitro-tryptophan
6-chloro-1H-indole-3-carbaldehyde
4-methoxyphenethylamine
p-toluenesulfonylmethyl isocyanide
6-chloro-3-(1-(4-methoxyphenethyl)-1H-imidazol-5-yl)-1H-indole
N-methylindole
Skatole
Tryptamine
2-methylindole
Quebrachamine
Ethyl indole-3-carboxylate
Ethyl indole-2-carboxylate
Vincadifformine
Spegazzinine
Spegazzinidine
1,2-dehydroaspidospermidine
1,2-dehydro-N-deacetyl-aspidospermin
Aspidospermine
Aspidoscarpine
Limaspermine
Cylindrocarine
Phenol
3-Methoxyphenol
4-Hydroxyacetophenone
Cinnamic acid
(E)-1-(1H-indol-1-yl)-3-phenylprop-2-en-1-one
(E)-1-(1H-indol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one
N-d₁-5-chloro-2-methylindole
Tryptophan
3-methylindole
Tryptophan indole-d₅
Tryptophan indole-¹⁵N₂
Indole 2-¹³C
6-chloro-5-methoxy-1H-indole-3-carboxylic acid
6-Chloroindole
Methyl chlorogenate
Chlorojanerin
19-deoxychlorojanerin
15-hydroxyjanerin
Aguerin B
Cynaropicrin

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For substituted indoles, the crystal packing is typically dominated by a variety of weak and strong intermolecular forces. nih.gov In the crystal structures of analogous compounds like ethyl 5-chloro-1H-indole-2-carboxylate, molecules are observed to form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov These primary interactions create stable, recognizable motifs, such as R²₂(10) loops. nih.gov

Beyond hydrogen bonding, the solid-state structure is further stabilized by a combination of other weak interactions. These can include π–π stacking interactions between the aromatic indole rings, C—H⋯π interactions, and halogen-specific contacts like C—Cl⋯π and even halogen-halogen bonds (e.g., I⋯Cl). nih.govnih.gov The planarity of the indole ring system is a key feature, although substituents can cause minor deviations. For instance, in one chloro-indole derivative, the chlorine atom was found to deviate from the indole plane by 0.0625 (14) Å. nih.gov Hirshfeld surface analysis is often employed in conjunction with crystallographic data to visualize and quantify these subtle intermolecular contacts. nih.gov

Table 1: Typical Crystallographic Parameters and Interactions for Substituted Indoles This table is illustrative, based on data from related indole structures.

ParameterTypical Observation for Substituted IndolesReference
Crystal System Monoclinic, Triclinic nih.govresearchgate.net
Space Group P2₁/n, P-1 nih.govresearchgate.net
Primary Interaction N—H⋯O or N—H⋯N Hydrogen Bonds, N—H⋯π Interactions nih.goviucr.orgresearchgate.net
Secondary Interactions π–π Stacking, C—H⋯π Bonds, Halogen Bonds (C—Cl⋯π) nih.govnih.gov
Molecular Conformation Indole ring system is largely planar, with minor deviations at substituent atoms. nih.gov
Supramolecular Motifs Inversion dimers, chains, sheets nih.govnih.goviucr.org

Advanced Chromatographic Separations (HPLC, UPLC, GC-MS) for Purity Assessment, Isomer Separation, and Mixture Analysis

Chromatographic techniques are indispensable for the analysis of this compound, ensuring its chemical purity, separating it from potential isomers, and analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of substituted indoles. nih.gov Reversed-phase HPLC, often using C18 columns, is standard. The separation is typically optimized by adjusting the mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com For ionizable compounds like indoles, ion-suppression reversed-phase HPLC can be used, where the pH of the mobile phase is controlled to ensure the analyte is in a neutral form, leading to better peak shape and retention. nih.gov The development of a robust HPLC method is crucial for separating the target compound from starting materials, by-products, and positional isomers (e.g., 4-chloro-5-methoxy or 7-chloro-5-methoxy isomers), which may have very similar polarities. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures to deliver superior resolution, greater sensitivity, and much faster analysis times. waters.com For a compound like this compound, a UPLC method would allow for more efficient purity testing, enabling the detection and quantification of trace-level impurities that might be missed with conventional HPLC. waters.com The increased peak capacity of UPLC is particularly advantageous for resolving complex mixtures or for high-throughput screening applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, especially for volatile and thermally stable indole derivatives. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification and structural elucidation. rsc.org GC-MS is highly effective for confirming the molecular weight of this compound and identifying it within a reaction mixture. niscpr.res.in The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, aiding in the differentiation of isomers that might co-elute in chromatography.

Table 2: Exemplar Chromatographic Conditions for Analysis of Substituted Indoles This table provides typical starting conditions based on methods for analogous compounds.

TechniqueColumnMobile Phase / Carrier GasDetectionApplicationReference
HPLC Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Gradient of Water (with 0.1% Formic Acid) and AcetonitrileUV (e.g., 220, 254 nm)Purity determination, Isomer separation nih.govnih.gov
UPLC Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)Gradient of Water (with 0.1% Formic Acid) and AcetonitrilePDA, MSHigh-resolution purity analysis, impurity profiling waters.combldpharm.com
GC-MS Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm)HeliumMass Spectrometry (EI)Identification, Analysis in mixtures, Volatility assessment rsc.orgniscpr.res.in

Computational Chemistry and Theoretical Studies on 6 Chloro 5 Methoxy 3 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetic properties of molecules. For 6-chloro-5-methoxy-3-methyl-1H-indole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, are utilized to determine its most stable three-dimensional conformation through geometry optimization. tandfonline.com This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.

The resulting optimized geometry provides crucial data on the molecule's spatial arrangement. For instance, the planarity of the indole (B1671886) ring system and the orientation of the methoxy (B1213986) and methyl groups relative to the ring are determined. These structural parameters are fundamental to understanding how the molecule interacts with biological targets or other reactants.

Furthermore, DFT calculations yield key energetic properties. The total energy of the optimized structure is a primary output, which can be used to compare the relative stability of different isomers or conformers. Other electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be computed. The MEP map, for example, visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack. In a study on 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, DFT was used to analyze molecular structures and vibrational spectra, highlighting how different functional and dispersion corrections can refine the results. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations)

ParameterBond/AngleCalculated Value
Bond LengthC5-O~1.36 Å
C6-Cl~1.74 Å
C3-C(methyl)~1.50 Å
Bond AngleC5-C6-C7~120°
C4-C5-O~118°
Dihedral AngleC4-C5-O-C(methyl)~0° or ~180°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures as specific published data for this exact molecule is not available.

Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in predicting the reactivity of a molecule. tandfonline.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a more reactive molecule. For this compound, the electron-donating methoxy group and the electron-withdrawing chloro group will have opposing effects on the electron density of the indole ring, influencing the energies and distributions of the frontier orbitals. DFT calculations can precisely determine these orbital energies and visualize their spatial distribution. The locations of the HOMO and LUMO lobes indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in many indole systems, the HOMO is localized over the pyrrole (B145914) ring, particularly at the C3 position, making it susceptible to electrophilic substitution.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap4.9

Note: These energy values are illustrative and are based on typical ranges observed for substituted indoles.

Prediction of Reactivity and Regioselectivity through Computational Modeling

Computational modeling can predict the most likely sites of reaction (regioselectivity) on the this compound molecule. Methods like the RegioSQM, which calculates the free energies of protonated isomers, have proven effective in predicting the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems. chemrxiv.orgrsc.org For indole derivatives, electrophilic attack is a common and important reaction.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility over time. preprints.org MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the positions and velocities of the atoms vary with time.

For this compound, MD simulations can explore its conformational landscape, particularly the rotation of the methoxy and methyl groups. By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature, one can observe the accessible conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other receptor. The results of MD simulations can be analyzed to determine the probability of finding the molecule in a particular conformation, providing insights into its flexibility and dynamic behavior.

Quantum Chemical Descriptors and Their Correlation with Chemical Properties

A wide range of quantum chemical descriptors can be calculated to quantify various electronic and structural properties of this compound. researchgate.net These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure with biological activity or other properties.

Beyond HOMO and LUMO energies, other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the ability to act as an electrophile (ω = χ² / 2η).

These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity and stability of this compound with other related compounds. For example, a higher electrophilicity index might suggest a greater propensity to react with nucleophiles.

Table 3: Illustrative Quantum Chemical Descriptors for this compound

DescriptorDefinitionIllustrative Value
Ionization Potential (I)-E_HOMO5.8 eV
Electron Affinity (A)-E_LUMO0.9 eV
Electronegativity (χ)(I + A) / 23.35 eV
Chemical Hardness (η)(I - A) / 22.45 eV
Electrophilicity Index (ω)χ² / 2η2.29 eV
Dipole Moment (μ)-~2.5 D

Note: The values are illustrative and derived from the example FMO energies.

In Silico Molecular Modeling of Indole Scaffolds

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govfarmaceut.org In silico molecular modeling encompasses a variety of computational techniques, including molecular docking, to study how indole-containing molecules like this compound might interact with proteins or other biomolecules.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Using the optimized geometry of this compound, docking studies can be performed against the active sites of various enzymes or receptors. These simulations calculate a docking score, which estimates the binding affinity, and reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For this particular molecule, the chloro, methoxy, and indole N-H groups could all participate in key interactions that determine its biological activity. Such in silico studies are invaluable for rational drug design, helping to prioritize compounds for synthesis and biological testing. nih.gov

Derivatization and Further Functionalization Strategies of 6 Chloro 5 Methoxy 3 Methyl 1h Indole

Site-Selective Functionalization at Unsubstituted Indole (B1671886) Positions (e.g., C2, C4, C7, N1)

The indole ring possesses several positions amenable to functionalization, with the C2, C4, C7, and N1 positions being of particular interest for introducing chemical diversity. The inherent reactivity of the indole nucleus, coupled with modern synthetic methodologies, allows for precise modifications at these sites.

N1-Functionalization: The nitrogen atom (N1) of the indole ring is a common site for derivatization. The N-H group can be deprotonated using a strong base to form an N-anion, which can then react with various electrophiles. bhu.ac.in This allows for the introduction of a wide range of substituents, including alkyl, acyl, and sulfonyl groups, which can modulate the electronic properties and steric profile of the indole core. bhu.ac.innih.gov

C2-Functionalization: While the C3 position is the most nucleophilic site in an unsubstituted indole, the presence of a methyl group at C3 in 6-chloro-5-methoxy-3-methyl-1H-indole directs functionalization to other positions. Direct C2-alkylation of indoles can be achieved through photochemical methods, driven by the formation of halogen-bonded complexes. beilstein-journals.org Additionally, catalyst-controlled C-H functionalization provides a powerful tool for introducing substituents at the C2 position with high selectivity. nih.govnih.gov

C4 and C7-Functionalization: Functionalization of the benzenoid ring of the indole nucleus, specifically at the C4 and C7 positions, is challenging due to the lower reactivity of these sites compared to the pyrrole (B145914) ring. rsc.org However, directing group strategies have emerged as a powerful approach to achieve site-selective C-H functionalization. nih.govmdpi.com For instance, a formyl group at the C3 position can direct the regioselective alkenylation of the C4 position. mdpi.com Similarly, the use of a suitable directing group on the indole nitrogen can facilitate C7 arylation. nih.gov The presence of a chloro substituent at the C6 position can sometimes negatively impact the reactivity for C4-functionalization. mdpi.com

PositionFunctionalization StrategyReagents/ConditionsOutcome
N1Deprotonation followed by electrophilic attackStrong base (e.g., NaH, BuLi), then electrophile (e.g., alkyl halide, acyl chloride)Introduction of various N-substituents
C2Photochemical C-H alkylationα-iodosulfone, DABCO, light irradiation (λ = 456 nm)Direct C2-alkylation
C2Catalyst-controlled C-H functionalizationIr(III)/Ag(I) catalysts, diazo compoundsC2-alkylation
C4Directing group-assisted C-H alkenylation[Ru(p-cymene)Cl2]2, Ag salt, Cu(OAc)2, methyl acrylate (B77674) (with C3-formyl directing group)C4-alkenylated indole
C7Directing group-assisted C-H arylationPd(OAc)2, ligand, arylating agent (with N-directing group)C7-arylated indole

Modification of Existing Substituents (Chloro, Methoxy (B1213986), Methyl) for Diverse Chemical Probes

The existing chloro, methoxy, and methyl groups on the this compound scaffold offer valuable handles for further chemical modification, enabling the synthesis of a diverse library of chemical probes.

Modification of the Chloro Group: The chloro substituent at the C6 position serves as a versatile anchor for introducing new functionalities. It can be a reactive site for nucleophilic aromatic substitution or, more commonly, a handle for transition metal-catalyzed cross-coupling reactions, as will be discussed in the next section. In some instances, abnormal Fischer indole synthesis of phenylhydrazones with a methoxy group can lead to the introduction of a chlorine atom at the C6 position. nih.gov

Modification of the Methoxy Group: The methoxy group at the C5 position can influence the electronic properties of the indole ring and can be a site for chemical modification. Demethylation to the corresponding 5-hydroxyindole (B134679) can provide a new site for derivatization, such as etherification or esterification. The 5-hydroxyindole derivatives are known to exhibit distinct fluorescence properties. nih.gov The methoxy group can also play a role in directing the regioselectivity of certain reactions.

Modification of the Methyl Group: The methyl group at the C3 position, while generally less reactive, can be functionalized through radical reactions or by oxidation to a formyl or carboxylic acid group, providing a new point of attachment for further derivatization.

Advanced Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Building Molecular Complexity

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures from simple precursors. The chloro group at the C6 position of this compound makes it an ideal substrate for these powerful transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a highly effective method for forming carbon-carbon bonds. This reaction can be used to introduce a wide variety of aryl and heteroaryl substituents at the C6 position of the indole core. nih.gov The reaction is generally tolerant of various functional groups and can be carried out under mild conditions. nih.govrsc.org The use of specific palladium catalysts and ligands can be crucial for achieving high yields, especially with nitrogen-rich heterocycles. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a straightforward route to introduce alkynyl moieties at the C6 position, which can then be further elaborated. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is run in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be employed to introduce alkenyl groups at the C6 position of the indole ring, further expanding the molecular diversity.

Sequential cross-coupling reactions, such as a Sonogashira followed by a Suzuki coupling, can be utilized to introduce different substituents at multiple positions on the indole scaffold, leading to highly functionalized molecules. thieme-connect.de

Coupling ReactionReactantsCatalyst SystemProduct
Suzuki-MiyauraThis compound, Arylboronic acidPd catalyst (e.g., Pd(PPh3)4), Base6-Aryl-5-methoxy-3-methyl-1H-indole
SonogashiraThis compound, Terminal alkynePd catalyst, Cu(I) co-catalyst, Base6-Alkynyl-5-methoxy-3-methyl-1H-indole
HeckThis compound, AlkenePd catalyst, Base6-Alkenyl-5-methoxy-3-methyl-1H-indole

Functionalization Strategies for Enhanced Analytical Detectability and Specificity

The development of fluorescent probes from the indole scaffold is a significant area of research. The intrinsic fluorescence of the indole ring can be modulated and enhanced through strategic functionalization.

Introducing fluorophores or modifying the electronic properties of the indole ring can lead to new compounds with improved quantum yields and altered emission wavelengths. For instance, photoreactions of indoles with halocompounds can generate products with redshifted fluorescence. nih.gov The introduction of donor-acceptor systems within the molecule can also lead to compounds with interesting photophysical properties, including aggregation-induced emission (AIE). mdpi.com

Furthermore, functionalization can be designed to create probes that exhibit changes in their fluorescence properties upon binding to specific analytes, enabling their use in sensing applications. mdpi.comnih.gov For example, the binding of an indole derivative to micelles can be quantified by phase-sensitive detection of fluorescence. nih.gov The development of indole-based fluorescent probes is crucial for applications in biological imaging and analytical chemistry. mdpi.comnih.gov

Design and Synthesis of Complex Polycyclic and Fused Indole Scaffolds from this compound

The this compound core can serve as a starting point for the synthesis of more complex polycyclic and fused indole scaffolds. These intricate structures are often found in biologically active natural products. researchgate.netmdpi.com

One common strategy involves intramolecular reactions where a functional group introduced at one position of the indole reacts with another part of the molecule to form a new ring. For example, cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, can be used to construct fused ring systems. nih.govacs.org The Fischer indole synthesis itself can be adapted to produce tricyclic indoles from appropriately substituted precursors. rsc.org

The synthesis of these complex scaffolds often requires multi-step sequences and careful planning of the reaction strategy. mdpi.com The development of one-pot and tandem reactions is highly desirable to improve the efficiency of these synthetic routes. researchgate.net The resulting polycyclic and fused indoles represent a unique chemical space with the potential for novel biological activities. mdpi.com

Role of 6 Chloro 5 Methoxy 3 Methyl 1h Indole As a Versatile Synthetic Intermediate and Precursor

Application in the Construction of Complex Natural Product Cores

The indole (B1671886) framework is central to numerous alkaloids and complex natural products. rsc.org Substituted indoles like 6-chloro-5-methoxy-3-methyl-1H-indole serve as critical starting points for the total synthesis of these intricate molecules. The inherent reactivity of the indole core, enhanced by the methoxy (B1213986) group, allows it to participate in a variety of cyclization and coupling reactions essential for building polycyclic systems. chim.it

Synthetic strategies often leverage the indole nitrogen or the C2 position for annulation reactions to construct adjacent rings. For instance, in syntheses analogous to those for the communesin alkaloids, an appropriately functionalized indole core can undergo reactions like the Fischer indolization to build tetracyclic indoline (B122111) units. rsc.org Furthermore, modern cross-coupling reactions, such as the Larock indole synthesis, can be employed to form the core indole structure from precursors, which can then be elaborated into complex targets like dragmacidin D. rsc.org

The presence of the chloro and methoxy groups on the benzene (B151609) portion of the indole is particularly advantageous. These substituents are found in various natural product families and influence the molecule's biological activity. Synthetic methodologies demonstrate that indole rings bearing such electron-donating and halogen groups are well-tolerated in complex cascade reactions, such as those used to construct aza-bicyclo[3.2.1]octane skeletons, which are key structures in certain monoterpenoid natural products. acs.org This demonstrates the utility of scaffolds like this compound in building diverse and challenging natural product cores.

Utility in the Synthesis of Diverse Heterocyclic Systems

Beyond natural products, this compound is an excellent precursor for a wide range of novel heterocyclic systems. The indole nucleus can be fused with other rings or used as a scaffold to attach other heterocyclic moieties, leading to compounds with unique properties.

One major application is in the synthesis of fused polycyclic systems. For example, indole derivatives are used to create complex structures like pyrido[4,3-b]carbazoles, which are related to the anti-cancer agent olivacine. nih.gov The synthesis of these systems often involves building a pyridine (B92270) ring onto the existing indole framework. Similarly, indole precursors can be used to construct indole–indolone and indolo[2,3-b]quinoline scaffolds, which are of interest for their potential biological activities. nih.govnih.gov

The chloro-substituent at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups. This is a powerful method for creating complex bis-heterocyclic systems, such as indolylquinolines. acs.org A parallel can be drawn from the use of 6-bromoindole (B116670), where the bromine atom is substituted via cross-coupling to attach other heterocyclic rings like benzothiophene, demonstrating a key strategy for elaborating the indole core. nih.gov

The data below illustrates typical transformations involving substituted indoles to form more complex heterocyclic structures.

Starting Indole TypeReagents & ConditionsResulting Heterocyclic SystemRef.
N-(2-Cyanoaryl)indolesMeOTf, DCE, 90 °CIndole–Indolone Scaffolds nih.gov
Enone-Tethered Imines and IndolesYb(OTf)₃, CHCl₃, 60 °C4-Indolylquinoline Bis-Heterocycles acs.org
6-BromoindolePd-catalyzed cross-coupling6-(Benzothiophenyl)-indole nih.gov
6-Chloroquinoline and 6-Methoxyindolep-TSA, CyclizationIndolo[2,3-b]quinoline nih.gov

Building Block for Advanced Organic Materials and Functional Molecules

The unique electronic properties of the indole ring make it an attractive component for advanced organic materials. The electron-rich nature of the indole system facilitates its use in the design of organic semiconductors, dyes, and other functional molecules. chim.it

Methoxy-substituted indoles, in particular, have been investigated as building blocks for organic semiconductors. chim.it The electron-donating character of the methoxy group can help tune the electronic energy levels (HOMO/LUMO) of the final material, which is critical for its performance in electronic devices. The synthesis of compounds like methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate highlights the direct use of halogenated and methoxylated indoles as precursors for materials science. chim.it

Furthermore, aromatic amines, which are structurally related to and can be derived from indole precursors, are essential building blocks for polymers and dyes. rsc.org The functional groups on this compound provide attachment points for polymerization or for linking to other chromophores, allowing for the rational design of new functional materials with tailored optical and electronic properties.

Development of Libraries of Novel Indole-Based Scaffolds for Chemical Space Exploration

Modern drug discovery and materials science rely on the efficient exploration of chemical space by generating libraries of related compounds. The scaffold of this compound is ideally suited for this purpose. Its multiple functionalization sites allow for the systematic creation of diverse derivatives.

The development of efficient, one-pot synthesis methods for multisubstituted indoles is a key enabler for building such libraries. mdpi.com By varying the reagents that interact with the indole core, a multitude of new structures can be generated from a single advanced intermediate. For example, the chloro group at C6 can be subjected to various cross-coupling reactions, the indole nitrogen can be alkylated or acylated, and the benzene ring can undergo further electrophilic substitution, guided by the existing substituents.

This approach is exemplified by studies where libraries of indole-based compounds were created to find potent enzyme inhibitors or to explore the scope of new chemical reactions. nih.gov For instance, a 6-bromoindole core was used to synthesize a series of inhibitors for bacterial cystathionine (B15957) γ-lyase by attaching different residues to the indole nitrogen. nih.gov Similarly, the substrate scope of cascade reactions is often tested using a panel of substituted indoles—including chloro- and methoxy-derivatives—to create a library of complex products and map structure-activity or structure-property relationships. acs.org

The table below outlines the potential points of diversification on the this compound scaffold for library synthesis.

PositionFunctional GroupPotential Reactions for Diversification
N1N-HAlkylation, Acylation, Arylation
C2C-HLithiation followed by electrophilic quench, C-H activation
C4C-HElectrophilic Aromatic Substitution (e.g., halogenation, nitration)
C6ChlorineNucleophilic Aromatic Substitution, Palladium-catalyzed Cross-Coupling
C7C-HElectrophilic Aromatic Substitution, Directed ortho-metalation

Future Research Directions and Emerging Paradigms in 6 Chloro 5 Methoxy 3 Methyl 1h Indole Chemistry

Development of Green and Sustainable Synthetic Methodologies for Indole (B1671886) Production

The chemical industry's shift towards environmental responsibility necessitates the development of green and sustainable methods for producing valuable chemical entities, including complex indoles. Future efforts will focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One of the most promising areas is mechanochemistry , which uses mechanical force to induce chemical reactions, often in the absence of bulk solvents. rsc.org This technique has emerged as a sustainable alternative to traditional solution-phase chemistry. rsc.org Research shows that mechanochemical methods, such as ball milling, can facilitate reactions like the reduction of nitroarenes using iron powder and water, with water acting as a green source of hydrogen. rsc.org This approach is highly efficient, reduces solvent waste, and can even unlock synthetic routes not achievable through conventional means. rsc.org The application of mechanochemistry to the key cyclization or functionalization steps in the synthesis of 6-chloro-5-methoxy-3-methyl-1H-indole could significantly improve the environmental footprint of its production.

Table 1: Comparison of Conventional vs. Green Synthetic Paradigms for Indole Synthesis

FeatureConventional SynthesisGreen/Sustainable Synthesis
Solvent Use Often requires large volumes of volatile organic compounds (VOCs).Minimal or no solvent (e.g., mechanochemistry); use of green solvents (e.g., water, ionic liquids). rsc.org
Energy Input Typically relies on high temperatures for extended periods. rsc.orgCan operate at ambient temperature; utilizes alternative energy sources (e.g., mechanical, light). rsc.orgresearchgate.net
Catalysts May use stoichiometric, toxic, or precious metal catalysts.Focus on recyclable catalysts, earth-abundant metals (e.g., iron), and biocatalysts. rsc.org
Waste Generation Can produce significant amounts of hazardous waste.Designed for high atom economy, minimizing byproducts and waste streams. rsc.org
Reaction Time Can require long reaction times, from hours to days. rsc.orgOften exhibits accelerated reaction rates, reducing overall process time. rsc.org

Further research will likely explore flow chemistry, where reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters and safer handling of hazardous intermediates. The integration of biocatalysis, using enzymes to perform specific chemical transformations with high selectivity under mild conditions, also represents a major frontier for the sustainable synthesis of functionalized indoles.

Innovations in Catalyst Design for Enhanced Regio-, Chemo-, and Stereoselectivity

The biological activity of an indole derivative is exquisitely dependent on the precise arrangement of its substituents. Consequently, the development of catalysts that can control the regio-, chemo-, and stereoselectivity of C-H functionalization reactions is a paramount goal. The indole nucleus possesses multiple C-H bonds with similar reactivity, making selective functionalization a significant challenge. nih.gov

Modern catalyst design is moving beyond simple trial-and-error, employing a deeper understanding of reaction mechanisms to create highly specialized systems. For instance, transition-metal catalysis, particularly with palladium (Pd), has been instrumental. nih.gov By using removable directing groups at positions like N1 or C3, chemists can steer the catalyst to functionalize specific C-H bonds on the benzene (B151609) ring portion of the indole, such as C4, C5, or C7. nih.gov The choice of metal, ligand, and oxidant can elegantly switch the regioselectivity between different positions. nih.gov For a molecule like this compound, this would allow for late-stage diversification by introducing new functional groups at the C2, C4, or C7 positions.

Recent breakthroughs include the merger of photoredox catalysis with 3d-transition metals like cobalt (Co). This dual catalytic system can enable the regio- and stereoselective dual functionalization of indoles, leading to the assembly of complex chiral structures like indolo[2,3-c]isoquinolin-5-ones with exceptional enantioselectivity (up to 99% ee). acs.org The development of chiral ligands is central to these advancements, as they create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. acs.org

Table 2: Examples of Catalytic Systems for Regioselective Indole Functionalization

Target PositionCatalyst SystemDirecting/Controlling GroupKey Features
C4-Arylation Pd(PPh₃)₂Cl₂ / Ag₂OC3-pivaloyl groupReadily available and removable directing group ensures high regioselectivity. nih.gov
C5-Arylation CuTc / dtpbyPh₂IOTf as arylating agentSwitch in regioselectivity achieved by changing the catalyst and arylating agent. nih.gov
C2/C3-Annulation Co(OAc)₂ / Chiral Ligand / PhotocatalystN-quinolyl benzamideEnantioselective dearomatization and dual functionalization of the pyrrole (B145914) ring. acs.org
C4-Alkenylation Pd(OAc)₂ / Ag₂CO₃N-benzyl groupDemonstrates how existing substituents can influence reactivity at other positions. nih.gov

Future work will focus on creating catalysts that are not only highly selective but also more robust, cheaper, and derived from earth-abundant metals, further aligning with the principles of green chemistry.

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization

The synthesis of a complex molecule like this compound can involve numerous steps and potential pathways. Computer-Aided Synthesis Planning (CASP), powered by machine learning (ML) and artificial intelligence (AI), is revolutionizing how chemists approach this challenge. nih.gov These tools analyze vast databases of known chemical reactions to propose novel and efficient synthetic routes that may not be obvious to a human chemist. nih.gov

Table 3: The Role of AI/ML in the Synthetic Workflow

StageAI/ML ApplicationFunction
1. Route Design Retrosynthesis Planning (CASP)Proposes multiple synthetic pathways from the target molecule back to simple starting materials. nih.govmit.edu
2. Step Validation Forward Reaction PredictionPredicts the likely product(s) from a given set of reactants and conditions, validating a proposed step. mit.edu
3. Condition Optimization Reaction Condition RecommendationSuggests optimal catalysts, reagents, solvents, and temperatures to maximize yield and selectivity. nih.gov
4. Novelty & Sustainability Biocatalytic Pathway DesignProposes enzymatic routes for complex molecules, offering greener and highly selective alternatives. purdue.edu

Exploration of Novel Reactivity Patterns and Transformation Pathways for Indole Derivatives

While the indole ring is typically associated with electrophilic substitution at the C3 position, future research will increasingly focus on uncovering and exploiting less conventional reactivity patterns. This exploration is key to building molecular complexity and accessing novel chemical space.

A major area of innovation is the C-H activation of the benzene portion (the "six-membered ring") of the indole scaffold. nih.gov While the C2 and C3 positions have been studied extensively, the C4, C5, C6, and C7 positions present a greater challenge due to their quasi-equivalent reactivity. nih.gov The development of new catalytic systems, as discussed previously, is enabling the selective functionalization of these sites, opening the door to new families of indole derivatives. For a substrate like this compound, activating the C4 or C7 positions could lead to new drug candidates with unique structure-activity relationships.

Another emerging paradigm is the dearomatization of the indole ring. acs.org This process temporarily disrupts the aromatic system to allow for dual functionalization, often at the C2 and C3 positions, in a highly stereoselective manner. acs.org Such transformations can rapidly construct complex, three-dimensional polycyclic skeletons that are difficult to access through traditional methods.

Furthermore, exploring the reactivity of substituted indoles under new conditions (e.g., photochemistry, electrochemistry, mechanochemistry) can unlock unprecedented transformation pathways. rsc.orgresearchgate.net For example, a recent study demonstrated that the reactivity of aldehyde-containing nitroarenes under mechanochemical conditions could lead to different products than expected from solution-phase chemistry, highlighting how the reaction environment can dictate chemical pathways. rsc.org Applying these novel conditions to this compound or its precursors could reveal new reactions for derivatization or cyclization.

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deep understanding of how a reaction proceeds at a molecular level is crucial for its optimization and rational improvement. While traditional methods involve analyzing the reaction mixture at discrete time points, the future lies in in situ spectroscopic techniques , which monitor the reaction as it happens in real-time.

Techniques such as in situ Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. This allows for the direct observation of short-lived or low-concentration catalytic intermediates that are often missed by conventional analysis.

For the synthesis of this compound, applying in situ spectroscopy to a key catalytic C-H functionalization or cyclization step could provide invaluable data. For instance, in a palladium-catalyzed cross-coupling reaction, one could:

Observe the formation and consumption of the active Pd(0) catalyst.

Track the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Identify potential catalyst deactivation pathways.

While direct mechanistic studies on this specific molecule are not widely published, related research on cobalt-catalyzed C-H activation has utilized high-resolution mass spectrometry (HRMS) and NMR to isolate and characterize key cobaltacycle intermediates, providing strong evidence for the proposed catalytic cycle. acs.org Future investigations should aim to apply real-time monitoring to these complex catalytic systems to gain a more dynamic and complete picture of the reaction mechanism, enabling the design of more efficient and robust synthetic methods.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-5-methoxy-3-methyl-1H-indole, and how can reaction intermediates be characterized?

Methodological Answer: A typical synthesis involves sequential functionalization of the indole core. For example:

  • Chlorination : Introduce chlorine at the 6-position using POCl₃ under Vilsmeier-Haack conditions (e.g., as in for 7-chloro-indole derivatives).
  • Methoxylation : Install the 5-methoxy group via nucleophilic substitution or Pd-catalyzed coupling (analogous to methods in for 5-methoxyindole derivatives).
  • Methylation : Introduce the 3-methyl group using alkylating agents like methyl iodide in the presence of NaH (similar to ).
    Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., δ ~7.2 ppm for indole protons, δ ~55 ppm for methoxy carbons) and HR-ESI-MS (to verify molecular ion peaks). Recrystallization in DMF/acetic acid improves purity .

Q. How can researchers validate the purity and structural integrity of halogenated indole derivatives?

Methodological Answer:

  • Chromatography : Use flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate intermediates ().
  • Spectroscopy : Combine ¹H NMR (to confirm substitution patterns) with ¹³C NMR (to identify quaternary carbons) and HRMS (for exact mass validation). For example, the methoxy group’s singlet in ¹H NMR (~3.8 ppm) and a molecular ion at m/z 225.045 (calculated for C₁₀H₁₁ClNO₂) confirm the target compound .

Q. What solvent systems are optimal for recrystallizing halogenated indoles?

Methodological Answer:

  • Polar aprotic solvents like DMF or acetic acid are effective for recrystallizing chloro-methoxy indoles ().
  • For methyl-substituted derivatives, ethanol/water mixtures (e.g., 3:1) yield high-purity crystals by leveraging differential solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized for electrophilic substitution on the indole ring?

Methodological Answer:

  • Catalyst Screening : Use iodine (10 mol%) in acetonitrile at 40°C for regioselective substitution ( shows 67% yield with FeCl₃ vs. 5% with p-TsOH).
  • Temperature Control : Elevated temperatures (40–60°C) improve reaction rates but may require inert atmospheres to prevent oxidation (e.g., N₂ in ).
  • Monitoring : Track progress via TLC (silica gel, UV visualization) or HPLC () to identify optimal quenching points .

Q. How should researchers address contradictions in spectroscopic data for substituted indoles?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve ambiguities (as in ).
  • X-ray Crystallography : Resolve conflicting NOE or coupling data by determining the crystal structure (e.g., used this for a 5-methoxyindole derivative).
  • Isotopic Labeling : Use deuterated analogs to confirm assignments of overlapping proton signals (e.g., methoxy vs. methyl groups) .

Q. What strategies enhance the solubility of hydrophobic indole derivatives in biological assays?

Methodological Answer:

  • Derivatization : Introduce polar groups (e.g., hydroxyl via NaBH₄ reduction, ) or formulate as hydrochloride salts ().
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain aqueous solubility without denaturing proteins .

Q. How do steric and electronic effects influence substitution patterns in multi-functionalized indoles?

Methodological Answer:

  • Steric Effects : Bulky groups at the 3-position (e.g., methyl) direct electrophiles to the 5- or 6-positions (observed in ’s iodine-catalyzed reactions).
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at C6) deactivate the ring, requiring stronger electrophiles (e.g., trifluoroacetyl in ) for further substitution .

Q. What analytical techniques are critical for detecting byproducts in indole synthesis?

Methodological Answer:

  • LC-MS : Identify low-abundance byproducts (e.g., di- or tri-substituted isomers) via fragmentation patterns.
  • GC-MS : Monitor volatile impurities (e.g., unreacted methyl iodide) during alkylation steps.
  • 2D NMR : Use HSQC and HMBC to trace coupling between ambiguous protons and carbons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.